
Ethyl 2-(7-methoxy-3-methylquinoxalin-2-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-(7-méthoxy-3-méthylquinoxalin-2-yl)acétate d'éthyle est un composé chimique appartenant à la famille des quinoxalines. Les quinoxalines sont des composés hétérocycliques contenant de l'azote connus pour leurs diverses activités pharmacologiques. Ce composé particulier est caractérisé par sa structure unique, qui comprend un groupe méthoxy et un groupe méthyle liés au cycle quinoxaline, ainsi qu'une partie acétate d'éthyle.
Méthodes De Préparation
Voies synthétiques et conditions réactionnelles
La synthèse du 2-(7-méthoxy-3-méthylquinoxalin-2-yl)acétate d'éthyle implique généralement la condensation de matières premières appropriées dans des conditions contrôlées. Une méthode courante implique la réaction de la 7-méthoxy-3-méthylquinoxaline avec le bromoacétate d'éthyle en présence d'une base telle que le carbonate de potassium. La réaction est généralement effectuée dans un solvant organique comme le diméthylformamide à des températures élevées pour faciliter la formation du produit souhaité.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies synthétiques similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité et le rendement du processus de production. De plus, des principes de chimie verte, tels que l'utilisation de solvants et de catalyseurs écologiques, peuvent être utilisés pour minimiser l'impact environnemental de la synthèse.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-(7-méthoxy-3-méthylquinoxalin-2-yl)acétate d'éthyle peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe méthoxy peut être oxydé pour former un groupe hydroxyle.
Réduction : Le cycle quinoxaline peut être réduit pour former des dérivés dihydroquinoxaline.
Substitution : La partie acétate d'éthyle peut être substituée par d'autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Réactifs tels que le permanganate de potassium ou le trioxyde de chrome en conditions acides.
Réduction : Réactifs tels que le borohydrure de sodium ou l'hydrure d'aluminium et de lithium en conditions anhydres.
Substitution : Nucléophiles tels que les amines ou les thiols en présence d'une base comme l'hydrure de sodium.
Principaux produits formés
Oxydation : Formation de 2-(7-hydroxy-3-méthylquinoxalin-2-yl)acétate.
Réduction : Formation de dérivés dihydroquinoxaline.
Substitution : Formation de divers dérivés quinoxaline substitués selon le nucléophile utilisé.
Applications de la recherche scientifique
Le 2-(7-méthoxy-3-méthylquinoxalin-2-yl)acétate d'éthyle a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme bloc de construction pour la synthèse de dérivés quinoxaline plus complexes.
Biologie : Étudié pour ses activités antimicrobiennes et anticancéreuses potentielles.
Médecine : Exploré comme composé chef de file pour le développement de nouveaux agents thérapeutiques.
Industrie : Utilisé dans le développement de matériaux ayant des propriétés électroniques ou optiques spécifiques.
Mécanisme d'action
Le mécanisme d'action du 2-(7-méthoxy-3-méthylquinoxalin-2-yl)acétate d'éthyle implique son interaction avec des cibles et des voies moléculaires spécifiques. Le composé peut exercer ses effets en se liant à des enzymes ou à des récepteurs, modulant ainsi leur activité. Par exemple, il peut inhiber l'activité de certaines enzymes impliquées dans la croissance microbienne, ce qui explique ses propriétés antimicrobiennes. De plus, il peut interagir avec des voies cellulaires qui régulent la prolifération cellulaire, contribuant à ses effets anticancéreux.
Applications De Recherche Scientifique
Ethyl 2-(7-methoxy-3-methylquinoxalin-2-yl)acetate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of ethyl 2-(7-methoxy-3-methylquinoxalin-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. Additionally, it may interact with cellular pathways that regulate cell proliferation, contributing to its anticancer effects.
Comparaison Avec Des Composés Similaires
Le 2-(7-méthoxy-3-méthylquinoxalin-2-yl)acétate d'éthyle peut être comparé à d'autres dérivés de la quinoxaline, tels que :
Olaquindox : Un agent antimicrobien utilisé en médecine vétérinaire.
Echinomycine : Un antibiotique anticancéreux.
Atinoléutine : Un composé ayant une activité anticancéreuse potentielle.
Lévomicine : Un antibiotique à large spectre d'activité.
Carbadox : Un agent antimicrobien utilisé dans l'alimentation animale.
Le caractère unique du 2-(7-méthoxy-3-méthylquinoxalin-2-yl)acétate d'éthyle réside dans ses caractéristiques structurales spécifiques, telles que les groupes méthoxy et méthyle sur le cycle quinoxaline et la partie acétate d'éthyle, qui peuvent conférer des activités biologiques et une réactivité chimique distinctes par rapport aux autres dérivés de la quinoxaline.
Propriétés
Formule moléculaire |
C14H16N2O3 |
|---|---|
Poids moléculaire |
260.29 g/mol |
Nom IUPAC |
ethyl 2-(7-methoxy-3-methylquinoxalin-2-yl)acetate |
InChI |
InChI=1S/C14H16N2O3/c1-4-19-14(17)8-12-9(2)15-11-6-5-10(18-3)7-13(11)16-12/h5-7H,4,8H2,1-3H3 |
Clé InChI |
UJZQISGEDOKQEM-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC1=C(N=C2C=CC(=CC2=N1)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




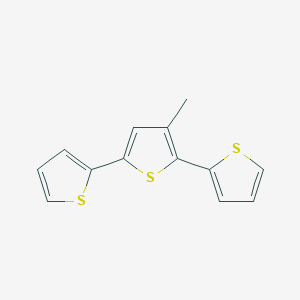
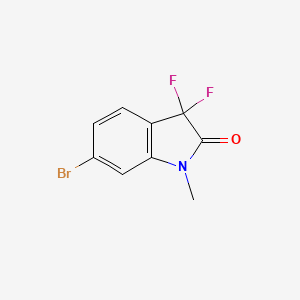
![6,8-Dichlorospiro[chroman-2,1'-cyclobutan]-4-one](/img/structure/B11857431.png)
![Sodium 2-(2-fluoro-3-methyl-[1,1'-biphenyl]-4-yl)acetate](/img/structure/B11857439.png)
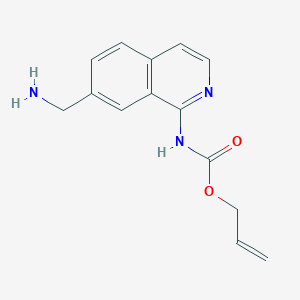
![N-(2-Azabicyclo[2.2.1]heptan-5-yl)imidazo[1,5-a]pyridine-6-carboxamide](/img/structure/B11857470.png)
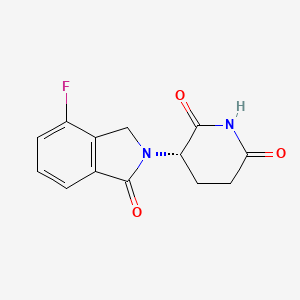
![3-Amino-4-[(3-methylphenyl)amino]-1H-isochromen-1-one](/img/structure/B11857481.png)
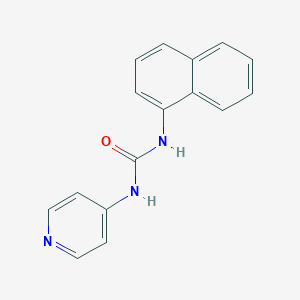
![2-(5-Bromobenzo[b]thiophen-3-yl)ethanamine](/img/structure/B11857498.png)
![7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B11857506.png)
![N-(2',4'-Dioxo-2,3-dihydrospiro[indene-1,5'-oxazolidin]-5-yl)acetamide](/img/structure/B11857521.png)
